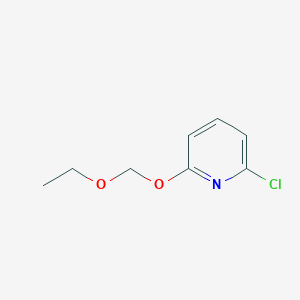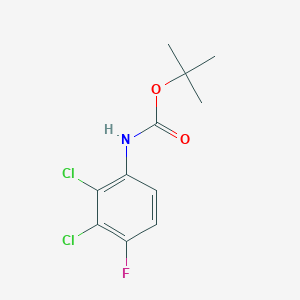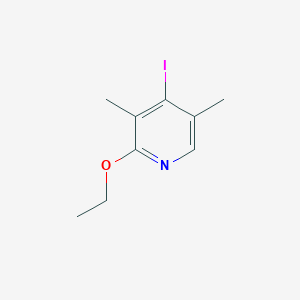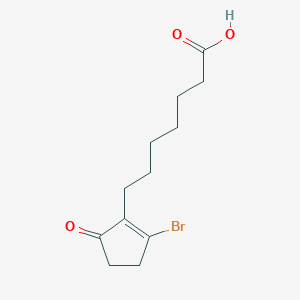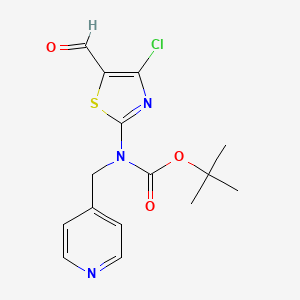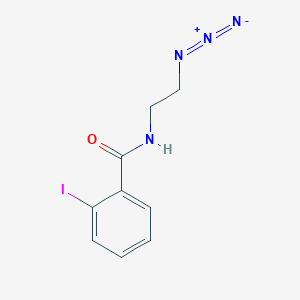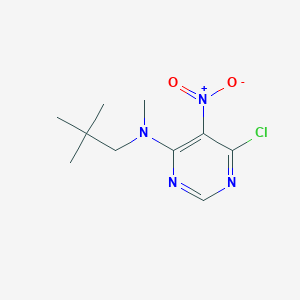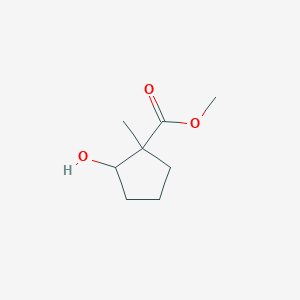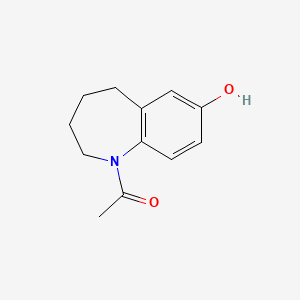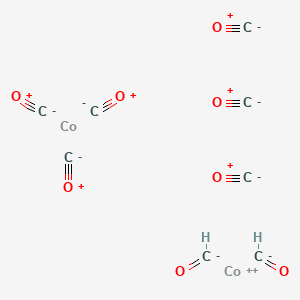
carbon monoxide;cobalt;cobalt(2+);methanone
描述
carbon monoxide;cobalt;cobalt(2+);methanone is a chemical compound listed in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in both academic and industrial research.
准备方法
The synthesis of carbon monoxide;cobalt;cobalt(2+);methanone involves specific synthetic routes and reaction conditions. According to available data, the compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic routes and experimental outcomes are documented in various chemical synthesis databases. Industrial production methods for this compound typically involve large-scale chemical processes that ensure the compound’s purity and yield.
化学反应分析
carbon monoxide;cobalt;cobalt(2+);methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
科学研究应用
carbon monoxide;cobalt;cobalt(2+);methanone has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic effects and its role in various biochemical pathways . Industrial applications include its use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbon monoxide;cobalt;cobalt(2+);methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
相似化合物的比较
carbon monoxide;cobalt;cobalt(2+);methanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups The distinct properties of this compound, such as its reactivity and stability, set it apart from these similar compounds
属性
分子式 |
C8H2Co2O8 |
|---|---|
分子量 |
343.96 g/mol |
IUPAC 名称 |
carbon monoxide;cobalt;cobalt(2+);methanone |
InChI |
InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2 |
InChI 键 |
BXCQGSQPWPGFIV-UHFFFAOYSA-N |
规范 SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


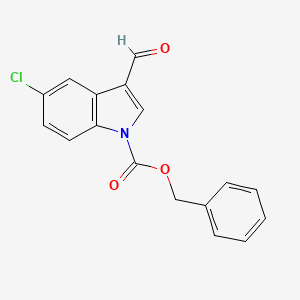
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine](/img/structure/B8277060.png)
